AT-9010 tetrasodium

SARS-CoV-2 RNA-dependent RNA polymerase NiRAN nucleotidyltransferase

AT-9010 tetrasodium (CAS 1621884-18-1) is the tetrasodium salt of 2'-methyl-2'-fluoro guanosine 5'-triphosphate, the pharmacologically active intracellular metabolite of the double prodrug bemnifosbuvir (AT-527, also metabolized from AT-752). As a guanosine nucleotide analogue with a modified ribose (2'-fluoro, 2'-methyl), AT-9010 functions as a direct-acting antiviral agent that targets viral RNA-dependent RNA polymerase (RdRp) through chain termination and additionally inhibits the N-terminal nucleotidyltransferase (NiRAN) domain of coronaviral nsp12, a dual mechanism structurally demonstrated at 2.98 Å resolution by cryo-EM.

Molecular Formula C11H13FN5Na4O13P3
Molecular Weight 627.13 g/mol
Cat. No. B15074142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT-9010 tetrasodium
Molecular FormulaC11H13FN5Na4O13P3
Molecular Weight627.13 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C11H17FN5O13P3.4Na/c1-11(12)6(18)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19;;;;/h3-4,6,9,18H,2H2,1H3,(H,23,24)(H,25,26)(H2,20,21,22)(H3,13,15,16,19);;;;/q;4*+1/p-4/t4-,6-,9-,11-;;;;/m1..../s1
InChIKeyYSFIWHKJCYGPPP-ZJECJYFYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AT-9010 Tetrasodium: Active Triphosphate Metabolite of Bemnifosbuvir for Antiviral Research and Procurement Selection


AT-9010 tetrasodium (CAS 1621884-18-1) is the tetrasodium salt of 2'-methyl-2'-fluoro guanosine 5'-triphosphate, the pharmacologically active intracellular metabolite of the double prodrug bemnifosbuvir (AT-527, also metabolized from AT-752) [1]. As a guanosine nucleotide analogue with a modified ribose (2'-fluoro, 2'-methyl), AT-9010 functions as a direct-acting antiviral agent that targets viral RNA-dependent RNA polymerase (RdRp) through chain termination and additionally inhibits the N-terminal nucleotidyltransferase (NiRAN) domain of coronaviral nsp12, a dual mechanism structurally demonstrated at 2.98 Å resolution by cryo-EM [2]. The tetrasodium salt form (MW 627.13) provides aqueous solubility suitable for in vitro biochemical and cell-based assays, enabling direct interrogation of polymerase inhibition without the confounding variable of intracellular prodrug activation efficiency.

Why AT-9010 Tetrasodium Cannot Be Replaced by Generic Nucleotide Triphosphates or Other Antiviral Triphosphate Metabolites


AT-9010 tetrasodium is not interchangeable with other antiviral nucleotide triphosphates (e.g., sofosbuvir-TP, remdesivir-TP) or native GTP because its differentiation arises from three irreproducible molecular features. First, the 2'-fluoro,2'-methyl ribose modification enforces immediate (non-delayed) RNA chain termination at the RdRp active site while simultaneously enabling high-occupancy binding in a flipped orientation within the NiRAN domain—a second, structurally distinct target that remdesivir-TP and sofosbuvir-TP do not engage [1]. Second, the N6-methyl group on the guanine base, installed during prodrug design, prevents CYP3A4-mediated formation of mutagenic O6-alkylguanine metabolites that led to the clinical discontinuation of structurally related guanosine analogs PSI-938, PSI-661, and BMS-986094 [2]. Third, the intracellular half-life of AT-9010 (≥38 h in human airway epithelial cells) substantially exceeds that of remdesivir-TP (~20 h in PBMCs) and sofosbuvir-TP (~10 h in human hepatocytes for AT-9010 from AT-511), generating sustained target coverage that cannot be replicated by substituting generic GTP or alternative nucleotide triphosphates at equimolar concentrations. Procurement of a non-AT-9010 guanosine triphosphate or alternative antiviral triphosphate for mechanistic studies therefore forfeits these three dimensions of verifiable differentiation simultaneously.

AT-9010 Tetrasodium: Quantitative Comparator Evidence for Differentiated Antiviral Research Procurement


Dual Mechanism of Action: Simultaneous RdRp Chain Termination and NiRAN Inhibition Uniquely Demonstrated for AT-9010 Versus Single-Target Nucleotide Analogs

AT-9010 is the only nucleotide analogue for which a dual mechanism of action—(i) immediate RNA chain termination at the RdRp active site and (ii) competitive inhibition of the NiRAN nucleotidyltransferase domain—has been structurally resolved at near-atomic resolution. Cryo-EM at 2.98 Å revealed three AT-9010 molecules bound simultaneously to the SARS-CoV-2 nsp12-nsp7-nsp8 replication-transcription complex: one incorporated at the 3' end of the product RNA causing immediate chain termination via misalignment of the incoming NTP, a second occupying the NTP-binding site, and a third bound in a flipped orientation within the NiRAN domain occupying a previously uncharacterized cavity [1]. In direct competition experiments, AT-9010 outcompetes all native nucleotides (ATP, GTP, UTP, CTP) for NiRAN binding, inhibiting its nucleotidyltransferase activity—a property not shared by remdesivir triphosphate (RDV-TP), which targets only the RdRp active site, or sofosbuvir triphosphate (STP), which is not competitive with its cognate UTP even at 5-fold higher concentrations [1]. The obligate 5-enzyme activation cascade producing AT-9010 from bemnifosbuvir was additionally characterized at atomic resolution across four crystal structures (2.09, 2.44, 1.76, and 1.9 Å), confirming the metabolic pathway selectivity [2].

SARS-CoV-2 RNA-dependent RNA polymerase NiRAN nucleotidyltransferase

Superior Pan-Genotypic Anti-HCV Potency of AT-9010 Prodrug Versus Sofosbuvir Including Against S282T Resistance-Associated Variants

The prodrug of AT-9010 (AT-511, free base of AT-527) demonstrated approximately 10-fold greater potency than sofosbuvir (SOF) across HCV genotypes 1–5 in head-to-head replicon assays. The mean EC50 of AT-511 was 5 ± 3 nM (range 0.8–12 nM) compared to 48 ± 10 nM (range 33–68 nM) for SOF in HCV GT1b replicon cells, with EC95 values of 25 ± 13 nM vs 270 ± 70 nM, respectively [1]. Across five additional HCV genotypes tested in parallel, the average EC50 was 9-fold lower for AT-511 versus SOF (11-fold for EC95), with potency ratios ranging from 5.5 to 11.4 across strains [1]. Critically, AT-511 remained fully active against the S282T resistance-associated variant that substantially impairs SOF: AT-511 EC50 was 17.9 nM vs SOF 950 nM (53.1-fold difference), with up to 58-fold greater potency across different S282T-containing isolates [1]. At the target level, AT-9010 inhibited recombinant HCV NS5B RdRp with an IC50 of 0.15 μM as an alternate substrate for GTP, whereas SOF triphosphate (GS-461203/PSI-7409) shows IC50 values of 0.7–2.6 μM against HCV NS5B polymerases across genotypes [1][2]. AT-9010 was inactive against human DNA polymerases α, β, and γ (IC50 >100 μM), confirming viral selectivity [1].

Hepatitis C virus NS5B polymerase sofosbuvir resistance

Absence of Mutagenic O6-Alkylguanine Metabolite Formation: Safety Differentiation from Structurally Related Guanosine Nucleotide Analogs PSI-938 and PSI-661

A critical point of differentiation for AT-9010 tetrasodium and its prodrugs is the absence of CYP3A4-mediated formation of mutagenic O6-alkylguanine base metabolites, a liability that caused the clinical discontinuation of structurally related guanosine nucleotide analogs. In head-to-head incubations with recombinant human CYP3A4 (rhCYP3A4) and NADPH at 5 μM initial drug concentration, AT-511 formed no detectable O6-alkylguanine bases, with only 1.8% total conversion to non-mutagenic modified nucleobases (0.065 ± 0.010 μM 2,6-diaminopurine and 0.024 ± 0.006 μM N6-methyl-2,6-diaminopurine) [1]. In stark contrast, PSI-661 formed 2.56 ± 0.057 μM O6-methylguanine (51% of starting material converted to known mutagen); PSI-938 formed 1.57 ± 0.011 μM O6-ethylguanine (31% conversion); and BMS-986094 formed 0.434 ± 0.007 μM O6-methylguanine (8.7% conversion) [1]. The N6-methyl substitution on the guanine base of AT-527/AT-511, which is retained through metabolism to AT-9010, sterically prevents CYP3A4-mediated O6-alkylation, providing a structural basis for this differentiation [1]. Additionally, AT-511 showed no inhibition of human DNA polymerases, no cytotoxicity at concentrations up to 100 μM across multiple human cell types, and no mitochondrial toxicity at up to 20 μM in K562 and PC3 cells [1].

Drug metabolism genotoxicity guanosine nucleotide analogs

Enhanced Resistance to SARS-CoV-2 Proofreading Exonuclease (nsp14/nsp10) Excision Compared with Sofosbuvir Triphosphate-Terminated RNA

The 3'-to-5' proofreading exonuclease nsp14/nsp10 of SARS-CoV-2 can remove terminally incorporated nucleotide analogues, attenuating antiviral efficacy. In direct excision assays comparing AT-901O-terminated vs sofosbuvir triphosphate (STP)-terminated RNA, AT-9010 demonstrated approximately 4.3-fold greater resistance to nsp14/nsp10-mediated excision [1]. This reduced excision rate, combined with the highly competitive incorporation of AT-9010 (only ~5-fold discrimination against native GTP at the nsp12 RdRp active site), results in efficient chain termination that is less readily reversed by the viral proofreading machinery compared to STP [1]. In comparison, STP is both poorly competitive with UTP (not competitive at 5-fold excess) and more efficiently excised by nsp14/nsp10, representing a dual disadvantage [1]. Remdesivir-TP, while partially resistant to excision through a delayed chain-termination mechanism, is also subject to nsp14/nsp10 proofreading, and AT-9010-terminated RNA shows a modest reduction in excision rate compared to unmodified RNA [1][2].

SARS-CoV-2 exonuclease proofreading chain termination

Sustained Intracellular Half-Life ≥38 Hours in Human Airway Epithelial Cells and High Intracellular Triphosphate Accumulation

AT-9010 achieves exceptionally high and sustained intracellular concentrations in therapeutically relevant human respiratory cell types. In normal human bronchial epithelial (NHBE) cells incubated with 10 μM AT-511 (prodrug), intracellular AT-9010 reached 698 ± 15 μM; in normal human nasal epithelial cells, 236 ± 14 μM was achieved, with a half-life of at least 38 hours in both cell types [1]. These intracellular concentrations substantially exceed the SARS-CoV-2 EC90 of 0.47 μM (AT-511) determined in NHBE cells, yielding a calculated intracellular therapeutic index at peak concentration of approximately 1,485-fold (bronchial) and 502-fold (nasal) [1]. For comparative context, remdesivir triphosphate (GS-443902) exhibits an intracellular half-life of approximately 20 hours in human PBMCs, while sofosbuvir triphosphate (GS-461203/PSI-7409) reaches a maximum of approximately 100 μM in primary human hepatocytes with sustained levels over 48 hours—both measured in different cell types and under different prodrug activation conditions [2]. The ≥38 h half-life of AT-9010 in airway epithelial cells predicts sustained target engagement compatible with once- or twice-daily dosing regimens for respiratory viral indications, a property confirmed in pharmacokinetic modeling from nonhuman primate studies where predicted human lung trough concentrations of AT-9010 exceeded the SARS-CoV-2 EC90 [1].

Intracellular pharmacokinetics airway epithelial cells triphosphate stability

Broad-Spectrum Flavivirus Activity with Dual RdRp and Methyltransferase Inhibition Validated by X-Ray Crystallography

Beyond coronaviruses and HCV, AT-9010 demonstrates a structurally validated secondary mechanism against flaviviruses through inhibition of the viral 2'-O-methyltransferase (MTase) domain. X-ray crystallography at 1.97 Å resolution of the DENV2 MTase domain in complex with AT-9010 revealed binding at the GTP/RNA-cap binding site, accounting for specific inhibition of 2'-O (but not N7) methylation activity [1]. In parallel, AT-9010 is discriminated only ~10–14-fold against GTP at the NS5 RdRp active site of all four DENV1-4 serotypes, enabling efficient incorporation and RNA chain termination [1]. Crystal structures of Zika virus MTase (2.00 Å resolution) and Ntaya virus MTase in complex with AT-9010 confirmed a conserved binding mode across orthoflavivirus MTases, with the modified ribose and guanine base engaging key residues in a structurally conserved manner despite minor differences in hydrogen bonding patterns [2]. At the cellular level, the AT-9010 prodrug AT-281 (free base of AT-752) inhibited DENV2 with EC50 = 0.48 μM and DENV3 with EC50 = 0.77 μM in Huh-7 cells, while demonstrating pan-flavivirus activity across all tested members with EC50 values ranging from 0.19 to 1.41 μM and no cytotoxicity up to 170 μM [3]. The dual activity of AT-9010 as both a chain terminator (RdRp) and 2'-O-MTase inhibitor is unique among nucleotide analogues evaluated against flaviviruses, as sofosbuvir has shown substantially weaker anti-flavivirus activity and does not target the MTase domain [1][3].

Flavivirus methyltransferase dengue virus

AT-9010 Tetrasodium: Optimal Research Application Scenarios Derived from Quantitative Differentiation Evidence


SARS-CoV-2 Replication-Transcription Complex Mechanistic Studies Leveraging Dual NiRAN/RdRp Inhibition

Investigators studying the coronavirus replication-transcription complex (RTC) can use AT-9010 tetrasodium to simultaneously probe both the RdRp chain-termination function and the NiRAN nucleotidyltransferase activity within a single experimental system. The 2.98 Å cryo-EM structure confirms three distinct AT-9010 binding sites on nsp12, including the previously unrecognized NiRAN cavity, enabling structure-guided mutagenesis studies. AT-9010 outcompetes all native NTPs for NiRAN binding, providing a clean experimental tool to distinguish NiRAN-dependent from RdRp-dependent phenotypes in functional assays [1]. Competition experiments with nsp9/nsp8 UMPylation can be performed with AT-9010 concentrations titrated against native nucleotides to quantify NiRAN selectivity windows.

HCV NS5B Polymerase Inhibitor Screening and S282T Resistance Profiling

AT-9010 tetrasodium serves as a reference standard in biochemical HCV NS5B polymerase inhibition assays, with a defined IC50 of 0.15 μM against recombinant NS5B when competing with GTP. Its activity is unaffected by the S282T mutation that reduces sofosbuvir potency by 15–58-fold, making it an ideal positive control for screening campaigns aimed at identifying next-generation NS5B inhibitors with activity against SOF-resistant variants [1]. Procurement of AT-9010 tetrasodium allows direct head-to-head benchmarking of novel compounds against a nucleotide analogue with quantifiably differentiated resistance profile.

Flavivirus NS5 Methyltransferase Structural Biology and Dual-Site Inhibition Studies

With crystal structures of AT-9010 bound to DENV2 MTase (1.97 Å), Zika virus MTase (2.00 Å, PDB 8PEM), and Ntaya virus MTase now available, AT-9010 tetrasodium provides a structurally characterized ligand for fragment-based drug design targeting the GTP-binding site of flavivirus MTases [2][3]. The conserved binding mode across orthoflavivirus MTases supports pan-flavivirus inhibitor development. Simultaneous assessment of RdRp chain termination (10–14-fold discrimination against GTP at DENV NS5) and 2'-O-MTase inhibition in a single compound enables dual-site structure-activity relationship (SAR) studies not possible with single-target nucleotide analogues.

Intracellular Nucleotide Analogue Pharmacokinetic-Pharmacodynamic Modeling in Primary Human Airway Epithelial Cells

The well-characterized intracellular accumulation (698 ± 15 μM in bronchial, 236 ± 14 μM in nasal epithelial cells from 10 μM extracellular prodrug) and ≥38 h half-life of AT-9010 in primary human airway cells make AT-9010 tetrasodium a valuable analytical reference standard for LC-MS/MS-based intracellular pharmacokinetic studies [4]. Researchers developing novel nucleotide prodrugs can use AT-9010 as a benchmark for intracellular triphosphate delivery efficiency and persistence, with directly comparable cell-type-matched data available for human airway epithelium.

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